REACTION_CXSMILES
|
[CH2:1]([N:8]1[CH2:13][CH2:12][C:11]([C:15]2[CH:20]=[CH:19][CH:18]=[CH:17][C:16]=2[CH2:21][OH:22])(O)[CH2:10][CH2:9]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.C(N(CC)CC)C.CS(Cl)(=O)=O.O>C1COCC1.CCOC(C)=O>[CH2:1]([N:8]1[CH2:13][CH2:12][C:11]2([C:15]3[CH:20]=[CH:19][CH:18]=[CH:17][C:16]=3[CH2:21][O:22]2)[CH2:10][CH2:9]1)[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1
|
Name
|
|
Quantity
|
180 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)N1CCC(CC1)(O)C1=C(C=CC=C1)CO
|
Name
|
|
Quantity
|
1000 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
176.18 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
33.03 mL
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)Cl
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
53 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction was then refluxed for 4 h
|
Duration
|
4 h
|
Type
|
CUSTOM
|
Details
|
The organic phase was separated
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)N1CCC2(CC1)OCC1=C2C=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 160 g | |
YIELD: CALCULATEDPERCENTYIELD | 94.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |